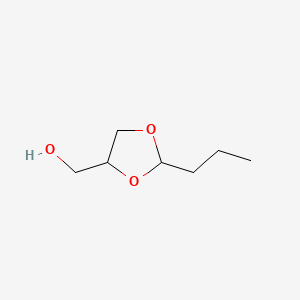

1,3-Dioxolane-4-methanol, 2-propyl-

CAS No.: 4379-23-1

Cat. No.: VC17146360

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4379-23-1 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | (2-propyl-1,3-dioxolan-4-yl)methanol |

| Standard InChI | InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3 |

| Standard InChI Key | MCDLJNJNGRFOOF-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1OCC(O1)CO |

Introduction

Molecular and Structural Characteristics

Chemical Identity

The compound’s structural identity is defined by its IUPAC name and standardized descriptors:

| Property | Value |

|---|---|

| IUPAC Name | (2-propyl-1,3-dioxolan-4-yl)methanol |

| CAS Registry Number | 4379-23-1 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| InChI | InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3 |

| InChI Key | MCDLJNJNGRFOOF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(CO)C1OC1 |

The dioxolane ring adopts a chair-like conformation, with the propyl group at C2 and the hydroxymethyl group at C4 introducing steric and electronic asymmetries. This configuration enhances its reactivity in nucleophilic and electrophilic reactions .

Synthesis and Industrial Production

Synthetic Routes

1,3-Dioxolane-4-methanol, 2-propyl- is typically synthesized via acid-catalyzed cyclization of glycerol derivatives with ketones or aldehydes. A representative method involves:

-

Reacting 1,2-propanediol with butyraldehyde in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid).

-

Cyclodehydration under reflux conditions to form the dioxolane ring.

-

Purification via fractional distillation or column chromatography.

Industrial-scale production employs continuous-flow reactors to optimize yield (≥85%) and minimize side products like polymeric ethers. Catalysts such as zeolites or ion-exchange resins improve selectivity.

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–100°C |

| Catalyst Loading | 1–5 wt% |

| Reaction Time | 4–6 hours |

| Solvent | Toluene or dichloromethane |

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The hydroxymethyl group (-CH₂OH) acts as a nucleophile, enabling:

-

Acetal Formation: Reaction with aldehydes/ketones to yield branched acetals, widely used as protecting groups for alcohols in multistep syntheses.

-

Esterification: Treatment with acyl chlorides or anhydrides produces esters for polymer precursors.

Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the diol and ketone, a reversibility exploited in controlled-release formulations.

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to antiviral agents and anti-inflammatory drugs. For example, its ester derivatives inhibit cyclooxygenase-2 (COX-2) in preclinical models.

Agricultural Chemistry

Derivatives functionalized with thiophosphate groups act as insect growth regulators, disrupting chitin synthesis in Lepidoptera larvae.

Cosmetic Formulations

As a humectant, it enhances moisture retention in skincare products. Its low toxicity (LD₅₀ > 2000 mg/kg in rats) supports safe topical use.

Lubricant Additives

Substituted dioxolanes, including 2-propyl derivatives, reduce wear in engine oils by forming protective films on metal surfaces.

| Parameter | Value |

|---|---|

| Oral LD₅₀ (Rat) | >2000 mg/kg |

| Skin Irritation | Mild (Draize test) |

| Ecotoxicity | LC₅₀ (Daphnia magna): 120 mg/L |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dioxolanes for drug discovery.

-

Biodegradable Polymers: Exploring polyesters derived from hydroxymethyl-dioxolanes as sustainable materials.

-

Energy Storage: Functionalized dioxolanes as electrolytes in lithium-ion batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume